4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a sulfonamide compound known for its diverse applications in scientific research. This compound features a complex structure that includes a sulfonamide group, an oxadiazole ring, and a methoxyphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine .
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-4-5-13-25(2)31(27,28)18-11-9-15(10-12-18)19(26)22-21-24-23-20(30-21)16-7-6-8-17(14-16)29-3/h6-12,14H,4-5,13H2,1-3H3,(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHAVKQRJVJTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The sulfonamide group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for versatile chemical modifications that can lead to the development of novel compounds with desired properties.
Biology
The compound has been investigated for its potential as an enzyme inhibitor or receptor ligand . Research indicates that it may interact with specific molecular targets due to the structural similarity of the sulfonamide group to natural substrates. This interaction can inhibit enzyme activity or block receptor sites.
Medicine
In medicinal chemistry, 4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown potential therapeutic applications. Studies have explored its efficacy against various diseases, particularly in cancer treatment where it may induce apoptosis in cancer cell lines such as MDA-MB-231 .
Industry
The compound is also utilized in industrial applications for the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials with specific functionalities.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. These compounds also induced apoptosis in cancer cell lines significantly compared to control .
- Antimicrobial Properties : Research indicated that certain analogs showed promising antibacterial and anti-biofilm activities by inhibiting carbonic anhydrases present in bacteria, thus interfering with bacterial growth .
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or block receptor sites. The oxadiazole ring may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[butyl(methyl)sulfamoyl]-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide: Another sulfonamide with a similar structure but different substituents.
Sulfonamides: A broad class of compounds with similar sulfonamide groups but varying in other structural features.
Uniqueness
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and diverse applications in research and industry .
Biological Activity
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a sulfonamide compound with a complex structure that incorporates a sulfonamide group, an oxadiazole ring, and a methoxyphenyl moiety. This compound has garnered attention in various fields including medicinal chemistry due to its potential biological activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | 4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Molecular Formula | C21H24N4O5S |
| InChI Key | InChI=1S/C21H24N4O5S/c1-4-5-13-25(2)31(27,28)18-11-9-15(10-12-18)19(26)22-21-24-23-20(30-21)16-7-6-8-17(14-16)29-3/h6-12,14H,4-5,13H2,1-3H3,(H,22,24,26) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group mimics natural substrates, allowing it to inhibit enzymes or block receptor sites. The oxadiazole ring enhances binding affinity and specificity towards target proteins.
Biological Activities
Research indicates that 4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung carcinoma) | 0.20 - 2.58 |
| MDA-MB-231 (breast) | 0.49 - 48.0 |
| LNCaP (prostate) | High affinity |
These results suggest that the compound may induce apoptosis through mechanisms such as caspase activation and disruption of cellular invasion pathways.
Case Studies
- Study on Apoptosis Induction : A study involving similar oxadiazole derivatives indicated that these compounds could promote phosphatidylserine flipping and cytochrome c release from mitochondria, leading to apoptosis in cancer cells .
- Inhibition of Tumor Cell Invasion : Research demonstrated that certain derivatives could significantly reduce the invasion capabilities of tumor cells by disrupting key signaling pathways such as FAK/Paxillin .
Q & A
Basic Research: What are the recommended synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 3-methoxyphenyl-substituted hydrazide with a sulfamoyl benzoyl chloride derivative to form the oxadiazole core via cyclization .
- Step 2: Introduction of the butyl(methyl)sulfamoyl group through nucleophilic substitution or coupling reactions .
Characterization Methods:
- Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and substituent positions .
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight and purity .
- Elemental Analysis: Combustion analysis for empirical formula verification .
Basic Research: How can researchers screen this compound for biological activity in antimicrobial or antitumor studies?
Answer:
- Antimicrobial Assays:
- MIC (Minimum Inhibitory Concentration): Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Time-Kill Kinetics: Evaluate bactericidal/fungicidal activity over 24–48 hours .
- Antitumor Screening:
- Cell Viability Assays: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Target Identification: Preliminary enzyme inhibition assays (e.g., ACPS-PPTase for bacterial targets) .
Advanced Research: What methodologies are used to investigate its mechanism of action?
Answer:
- Enzyme Inhibition Studies:
- Kinetic Assays: Measure inhibition constants (Kᵢ) against bacterial PPTase enzymes using radioactive labeling or fluorogenic substrates .
- Molecular Docking:
- Pathway Analysis:
- Metabolomics/Proteomics: LC-MS/MS to identify disrupted pathways (e.g., fatty acid biosynthesis in bacteria) .
Advanced Research: How can structure-activity relationships (SAR) guide analog design to enhance potency?
Answer:
- Key Modifications:
- Oxadiazole Substituents: Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to improve antimicrobial activity .
- Sulfamoyl Group: Vary alkyl chain length (e.g., propyl vs. butyl) to optimize lipophilicity and membrane permeability .
- Methodology:
Advanced Research: How can computational methods predict its physicochemical and binding properties?
Answer:
- DFT Calculations:
- Molecular Dynamics (MD):
- ADMET Prediction:
- Software Tools: Use SwissADME or ADMETlab to forecast toxicity and metabolic stability .
Advanced Research: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Answer:
- Replication: Repeat assays under standardized conditions (e.g., pH, temperature) to rule out procedural variability .
- Orthogonal Assays: Validate antimicrobial activity via both MIC and agar diffusion methods .
- Cross-Disciplinary Validation:
- Crystallography: Resolve structural ambiguities via X-ray diffraction of co-crystallized enzyme complexes .
- Synchrotron Techniques: Use SAXS/WAXS to study compound aggregation in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
